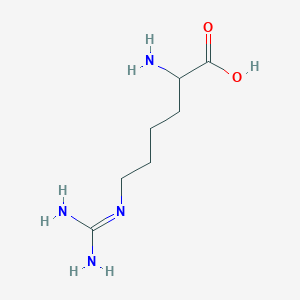

H-HoArg-OH

Description

L-Homoarginine has been reported in Lathyrus sativus, Lathyrus tingitanus, and other organisms with data available.

Properties

IUPAC Name |

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOGESRFPZDMMT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926980 | |

| Record name | N~6~-Carbamimidoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

156-86-5, 13094-78-5 | |

| Record name | L-Homoarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-homoarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~6~-Carbamimidoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOARGININE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 - 215 °C | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of H-HoArg-OH: A Technical Guide for Researchers

An In-depth Examination of Homoarginine's Role in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homoarginine (H-HoArg-OH), a non-proteinogenic amino acid, has emerged from relative obscurity to become a molecule of significant interest in the biomedical research community. Structurally similar to L-arginine, homoarginine is increasingly recognized for its multifaceted biological roles, particularly in the cardiovascular and renal systems. Epidemiological studies have consistently linked low circulating levels of homoarginine to an increased risk of adverse cardiovascular events, mortality, and the progression of chronic kidney disease.[1][2][3] Mechanistically, homoarginine interfaces with the critical nitric oxide (NO) signaling pathway, serving as both a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase.[1] This dual activity positions it as a key modulator of NO bioavailability, a cornerstone of endothelial function and vascular health. This technical guide provides a comprehensive overview of the biological significance of homoarginine, detailing its metabolism, its role as a biomarker, and its therapeutic potential. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of its key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction to Homoarginine (this compound)

L-homoarginine is a cationic amino acid that is structurally analogous to L-arginine, featuring an additional methylene (B1212753) group in its carbon chain.[4] It is endogenously synthesized from L-lysine and L-arginine, primarily through the action of the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT).[5] While not incorporated into proteins, homoarginine is present in biological fluids and tissues and plays a significant role in various physiological and pathological processes. Its influence on the nitric oxide pathway is central to its biological importance, as NO is a critical signaling molecule in the regulation of vascular tone, neurotransmission, and immune responses.[1][4]

Metabolism of Homoarginine

The synthesis of homoarginine is intrinsically linked to the metabolic pathways of arginine and creatine (B1669601). The primary enzyme responsible for its formation is L-arginine:glycine amidinotransferase (AGAT), which is also a key enzyme in creatine biosynthesis.[5]

-

Synthesis: AGAT catalyzes the transfer of an amidino group from a donor molecule to an acceptor. In the canonical creatine synthesis pathway, arginine serves as the amidino donor and glycine as the acceptor, forming guanidinoacetate. However, AGAT can also utilize lysine (B10760008) as an acceptor, leading to the formation of homoarginine and ornithine.[4] Another enzyme, ornithine transcarbamylase (OTC), which is part of the urea (B33335) cycle, can also contribute to homoarginine synthesis.[5]

-

Catabolism: The breakdown of homoarginine is less well-characterized but is thought to be metabolized by arginase, which hydrolyzes it to lysine and urea.

Biological Roles and Clinical Significance

Cardiovascular System

A substantial body of evidence implicates low homoarginine levels as an independent risk factor for adverse cardiovascular outcomes.[1][6]

-

Biomarker of Cardiovascular Risk: Numerous studies have demonstrated an inverse association between plasma homoarginine concentrations and the risk of major adverse cardiovascular events (MACE), including all-cause mortality, myocardial infarction, and stroke.[1][4][7][8]

-

Endothelial Function: Homoarginine is believed to enhance endothelial function by increasing the availability of NO.[4] It can act as a substrate for nitric oxide synthase (NOS) and as an inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine.[1]

Renal System

The kidneys play a crucial role in homoarginine metabolism, being a primary site of its synthesis.[9]

-

Biomarker of Renal Dysfunction: Plasma homoarginine concentrations decline with the progression of chronic kidney disease (CKD).[2][9] Low homoarginine levels are associated with a higher risk of progression to end-stage renal disease and mortality in CKD patients.[3][9]

Interaction with the Nitric Oxide Pathway

Homoarginine's biological effects are largely attributed to its influence on the L-arginine/nitric oxide (NO) pathway. It modulates NO production through two primary mechanisms:

-

Substrate for Nitric Oxide Synthase (NOS): Homoarginine can serve as an alternative substrate for all three NOS isoforms (eNOS, nNOS, and iNOS) to produce NO, although it is a less efficient substrate than L-arginine.[10]

-

Inhibition of Arginase: Homoarginine acts as a competitive inhibitor of arginase. By inhibiting arginase, homoarginine can increase the intracellular concentration of L-arginine, thereby making more substrate available for NOS to produce NO.[1][11]

Quantitative Data

Table 1: Plasma Homoarginine Concentrations in Health and Disease

| Condition | Homoarginine Concentration (µmol/L) | Subject Group | Reference |

| Healthy Adults | 1.88 (Median; IQR: 1.47-2.41) | Community-based study | [12] |

| Healthy Children & Adolescents | 1.41 (Median; IQR: 1.14-1.82) | Healthy subjects (3-18 years) | [1] |

| Acute Coronary Syndrome (ACS) | 2.38 (Median; IQR: 1.86-3.01) | Patients with acute chest pain | [1] |

| Acute Myocardial Infarction (AMI) | 2.34 (Median; IQR: 1.80-2.92) | Subgroup of ACS patients | [1] |

| Unstable Angina Pectoris (UAP) | 2.40 (Median; IQR: 1.95-3.05) | Subgroup of ACS patients | [1] |

| Acute Ischemic Stroke (Survivors) | 1.27 (Median; IQR: 0.72) | Stroke patients | [4] |

| Acute Ischemic Stroke (Non-survivors) | 0.96 (Median; IQR: 0.64) | Stroke patients | [4] |

| Heart Failure (Haemodialysis patients) | 1.2 ± 0.5 | Diabetic haemodialysis patients | [13] |

| Chronic Kidney Disease (CKD) Stage 1 | 2.90 ± 1.02 | CKD patients | [2] |

| Chronic Kidney Disease (CKD) Stage 2 | 2.64 ± 1.06 | CKD patients | [2] |

| Chronic Kidney Disease (CKD) Stage 3 | 2.52 ± 1.24 | CKD patients | [2] |

| Chronic Kidney Disease (CKD) Stage 4-5 | 2.05 ± 0.78 | CKD patients | [2] |

Data are presented as mean ± standard deviation (SD) or median with interquartile range (IQR) as indicated.

Table 2: Kinetic Parameters of Enzymes Involved in Homoarginine Metabolism

| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |

| Arginase 1 | Homoarginine (Inhibitor) | Ki | 6.1 ± 0.50 mM | [11] |

| IC50 | 8.14 ± 0.52 mM | [11] | ||

| Arginase 2 | Homoarginine (Inhibitor) | Ki | 1.73 ± 0.10 mM | [11] |

| IC50 | 2.52 ± 0.01 mM | [11] | ||

| nNOS | Homoarginine (Substrate) | Km | 23 µmol/L | [1] |

| L-Arginine (Substrate) | Km | 2.7 µmol/L | [1] | |

| iNOS | Homoarginine (Substrate) | Km | 33 µmol/L | [1] |

| L-Arginine (Substrate) | Km | 13 µmol/L | [1] | |

| eNOS | Homoarginine (Substrate) | Relative Activity | ~25% of L-Arginine | [1] |

Experimental Protocols

Quantification of Homoarginine in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of homoarginine in human plasma using liquid chromatography-tandem mass spectrometry.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add a known concentration of a stable isotope-labeled internal standard (e.g., d4-L-homoarginine).

-

Precipitate proteins by adding 400 µL of methanol. Alternatively, 10 µL of 30% sulfosalicylic acid can be used for 100 µL of plasma.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.[2]

-

Transfer the supernatant to a new tube for analysis.

-

-

Liquid Chromatography:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used.[2]

-

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile).

-

Elution: Isocratic elution is often employed.

-

Flow Rate: A flow rate of around 0.4 mL/min is typical.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both homoarginine and its internal standard. For example, a transition for homoarginine could be m/z 189.2 -> 144.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of homoarginine standards.

-

Calculate the concentration of homoarginine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Arginase Activity Assay (Colorimetric)

This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine by arginase.

Methodology:

-

Sample Preparation:

-

For serum or plasma samples, which contain endogenous urea, a deproteinization and urea removal step using a 10 kDa molecular weight cutoff spin filter is recommended.

-

For cell or tissue lysates, homogenize in a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and centrifuge to collect the supernatant.

-

-

Arginase Activation:

-

Pre-incubate the sample with a manganese solution (e.g., 10 mM MnCl2) to activate the arginase.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing L-arginine substrate in a buffer (e.g., pH 9.5).

-

Initiate the reaction by adding the activated sample to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-120 minutes).

-

-

Urea Detection:

-

Stop the reaction by adding a urea reagent containing antipyrine (B355649) and diacetyl monoxime. This reagent will react with the urea produced to form a colored product.

-

Incubate at room temperature or as specified by the kit manufacturer to allow for color development.

-

-

Measurement and Calculation:

-

Measure the absorbance of the colored product at the appropriate wavelength (typically around 430 nm or 570 nm depending on the specific reagents).

-

Prepare a standard curve using known concentrations of urea.

-

Calculate the arginase activity in the samples based on the amount of urea produced, normalized to the protein concentration and incubation time.

-

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

This protocol measures NOS activity by quantifying the amount of nitric oxide (NO) produced, which is detected as its stable breakdown products, nitrite (B80452) and nitrate (B79036).

Methodology:

-

Sample Preparation:

-

Enzymatic Reaction:

-

Nitrate Reduction (Optional but Recommended):

-

To measure total NO production (nitrite + nitrate), add nitrate reductase to the samples to convert nitrate to nitrite.

-

-

Nitrite Detection (Griess Reaction):

-

Add Griess Reagent I (e.g., sulfanilamide (B372717) in an acidic solution) to the samples, which reacts with nitrite to form a diazonium salt.

-

Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) to form a colored azo compound.

-

Incubate at room temperature for color development.

-

-

Measurement and Calculation:

-

Measure the absorbance of the colored product at approximately 540 nm.[3]

-

Create a standard curve using known concentrations of nitrite.

-

Calculate the NOS activity based on the amount of nitrite (and nitrate, if converted) produced, normalized to the protein concentration and incubation time.

-

Conclusion

This compound (homoarginine) is a biologically significant molecule with profound implications for cardiovascular and renal health. Its role as a biomarker for risk stratification in various diseases is well-established, and its mechanistic links to the nitric oxide pathway highlight its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the role of homoarginine in human physiology and pathology. Future research, including large-scale clinical trials of homoarginine supplementation, is warranted to translate our understanding of this intriguing amino acid into novel preventive and therapeutic strategies.

References

- 1. Opposite Associations of Plasma Homoarginine and Ornithine with Arginine in Healthy Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Km for oxygen of nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Population kinetics of homoarginine and optimized supplementation for cardiovascular risk reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive analysis of the L-arginine/L-homoarginine/nitric oxide pathway in preterm neonates: potential roles for homoarginine and asymmetric dimethylarginine in foetal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic studies on the successive reaction of neuronal nitric oxide synthase from L-arginine to nitric oxide and L-citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Synthesis of L-Homoarginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homoarginine, a non-proteinogenic amino acid, has emerged as a significant biomolecule implicated in cardiovascular health and disease. Its endogenous synthesis is a critical aspect of its metabolism, primarily orchestrated by the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT). This technical guide provides an in-depth exploration of the core endogenous synthesis pathway of L-homoarginine, its regulation, and key methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using the DOT language to facilitate a comprehensive understanding for researchers and professionals in drug development.

The Core Synthesis Pathway of L-Homoarginine

The primary pathway for the endogenous synthesis of L-homoarginine involves the enzyme L-arginine:glycine amidinotransferase (AGAT) , encoded by the GATM gene.[1][2] While the principal function of AGAT is the catalysis of the first and rate-limiting step in creatine (B1669601) biosynthesis, it exhibits substrate promiscuity, enabling it to synthesize L-homoarginine.[3][4]

The synthesis of L-homoarginine occurs via the transfer of an amidino group from L-arginine to the epsilon-amino group of L-lysine . This reaction yields L-homoarginine and L-ornithine .[5][6][7]

Reaction:

L-Arginine + L-Lysine <--AGAT--> L-Homoarginine + L-Ornithine

Although another enzyme, ornithine transcarbamoylase (OTC), has been suggested to play a role in L-homoarginine synthesis, AGAT is considered the major contributor to its endogenous production.[4]

Subcellular and Tissue Localization

AGAT is primarily located in the kidney and liver .[1] Within the cell, the enzyme is found in the intermembrane space of the mitochondria and in the cytosol .[8] This distribution suggests that the synthesis of L-homoarginine can occur in multiple cellular compartments, depending on substrate availability.

Quantitative Data on L-Homoarginine Synthesis

Precise kinetic data for the synthesis of L-homoarginine by AGAT is not extensively documented, as it represents a secondary activity of the enzyme. However, kinetic parameters for the primary reaction of AGAT (creatine synthesis) and the catabolizing enzyme AGXT2 provide valuable context.

| Enzyme | Substrate(s) | Organism/Tissue | Km | Vmax | Reference(s) |

| AGAT | L-Arginine | Mouse Kidney | 2.67 mM | 2.17 ± 0.49 pmol/min/mg | [3][9] |

| Glycine | Mouse Kidney | 2.06 mM | 6.48 ± 0.26 pmol/min/mg | [3][9] | |

| Glycine | (Not Specified) | 5.0 mM | 39.8 µmol/mg protein/h | [3] | |

| AGXT2 | L-Homoarginine | (Not Specified) | (Not Specified) | (Not Specified) |

It is important to note that glycine is the preferred substrate for AGAT, as indicated by its lower Km and higher Vmax compared to what is known about L-lysine's interaction, suggesting that L-homoarginine synthesis is a less efficient, promiscuous activity of the enzyme.[3]

Catabolism of L-Homoarginine

The primary enzyme responsible for the catabolism of L-homoarginine is alanine-glyoxylate aminotransferase 2 (AGXT2) . This mitochondrial enzyme metabolizes L-homoarginine, and its activity influences circulating levels of this amino acid.

Regulation of L-Homoarginine Synthesis

The endogenous synthesis of L-homoarginine is subject to regulatory mechanisms, primarily at the level of the AGAT enzyme.

-

Feedback Inhibition: The activity of AGAT is inhibited by its downstream products. Both creatine and L-homoarginine have been shown to down-regulate AGAT protein expression, indicating a feedback control mechanism to maintain homeostasis.[10][11]

-

Transcriptional Regulation: The expression of the GATM gene is influenced by various factors, including hormones. For instance, androgens can upregulate AGAT activity, while estrogens can have an inhibitory effect.[4]

Experimental Protocols

Measurement of L-arginine:glycine amidinotransferase (AGAT) Activity

This protocol is adapted from methods utilizing stable isotope-labeled substrates followed by LC-MS/MS analysis.[3][12]

Objective: To quantify AGAT activity in tissue homogenates or cell lysates.

Materials:

-

Tissue homogenate or cell lysate

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Stable isotope-labeled substrates: L-[guanido-¹⁵N₂]arginine (¹⁵N₂-Arg) and L-[¹³C₂,¹⁵N]glycine (¹³C₂,¹⁵N-Gly)

-

Internal standard: Stable isotope-labeled guanidinoacetate (e.g., [¹³C₂]GAA)

-

Methanol (B129727) for protein precipitation

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in cold potassium phosphate buffer. Determine the total protein concentration of the lysate/homogenate for normalization.

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

50 µL of tissue homogenate/cell lysate

-

50 µL of a substrate mixture containing ¹⁵N₂-Arg and ¹³C₂,¹⁵N-Gly (final concentrations to be optimized, e.g., 7.5 mM each).

-

75 µL of 0.1 M potassium phosphate buffer (pH 7.4)

-

75 µL of water

-

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination and Protein Precipitation: Stop the reaction by adding a sufficient volume of cold methanol containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the stable isotope-labeled guanidinoacetate product.

-

Data Analysis: Calculate the rate of product formation and normalize it to the total protein concentration to determine the specific AGAT activity (e.g., in pmol/min/mg protein).

Quantification of L-Homoarginine in Plasma

This protocol is based on HPLC or LC-MS/MS methods for the quantification of amino acids in biological fluids.[13][14][15][16]

Objective: To accurately measure the concentration of L-homoarginine in plasma samples.

Materials:

-

Plasma samples

-

Stable isotope-labeled L-homoarginine (e.g., d₄-L-homoarginine) as an internal standard

-

Methanol or trichloroacetic acid for protein precipitation

-

HPLC or LC-MS/MS system

-

Appropriate column (e.g., HILIC silica (B1680970) column for LC-MS/MS)[13]

-

Mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer)

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma, add a known amount of the internal standard (d₄-L-homoarginine).

-

Precipitate proteins by adding a precipitating agent (e.g., 60 µL of a buffer solution with formic acid and ammonium formate, or methanol).[13]

-

Vortex and centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes.

-

-

Analysis:

-

Transfer the clear supernatant to an autosampler vial.

-

Inject an aliquot of the sample into the HPLC or LC-MS/MS system.

-

For LC-MS/MS, use a triple quadrupole mass spectrometer in MRM mode to monitor the specific transitions for L-homoarginine and its internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of L-homoarginine.

-

Determine the concentration of L-homoarginine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

Endogenous Synthesis Pathway of L-Homoarginine

Caption: The enzymatic synthesis of L-homoarginine by AGAT.

Experimental Workflow for AGAT Activity Measurement

Caption: Workflow for measuring AGAT activity using stable isotopes.

Regulatory Feedback Loop of L-Homoarginine Synthesis

Caption: Feedback regulation of AGAT by its products.

Conclusion

The endogenous synthesis of L-homoarginine, primarily through the promiscuous activity of AGAT, is a key determinant of its circulating levels. Understanding this pathway, its regulation, and the methodologies to study it are crucial for elucidating the role of L-homoarginine in health and disease. This guide provides a foundational resource for researchers and professionals aiming to investigate this intriguing molecule and its potential as a therapeutic target or biomarker. Further research is warranted to fully characterize the kinetics of L-homoarginine synthesis and the intricate details of its regulatory network.

References

- 1. genecards.org [genecards.org]

- 2. GATM gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysine and homoarginine are closely interrelated metabolites in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. link.springer.com [link.springer.com]

- 9. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of homoarginine on creatine accumulation and biosynthesis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [agris.fao.org]

- 12. Optimization of a stable isotope-labelled substrate assay for measuring AGAT activity - SSIEM 2023 [program.eventact.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-homoarginine in Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homoarginine, a non-proteinogenic amino acid, has emerged as a molecule of significant interest in cardiovascular research. Its structural similarity to L-arginine, the primary substrate for nitric oxide synthase (NOS), positions it as a key player in the intricate regulation of nitric oxide (NO) production. This technical guide provides an in-depth exploration of the biochemical role of L-homoarginine in NO synthesis, detailing its metabolic pathways, its interaction with key enzymes, and the experimental methodologies used to investigate its function. Low circulating levels of L-homoarginine have been associated with adverse cardiovascular events, suggesting that this endogenous amino acid may be a crucial factor in maintaining endothelial health.[1][2][3] This guide will serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the L-homoarginine-NO axis.

Introduction to L-homoarginine and Nitric Oxide

Nitric oxide is a critical signaling molecule that plays a pivotal role in a myriad of physiological processes, most notably in the cardiovascular system where it governs vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion to the endothelium.[4] The enzymatic synthesis of NO is catalyzed by a family of nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.

L-homoarginine, an analogue of L-arginine with an additional methylene (B1212753) group in its carbon chain, is endogenously synthesized and has been shown to influence NO production through several mechanisms.[5] Understanding the precise role of L-homoarginine in this pathway is paramount for developing novel therapeutic strategies for cardiovascular diseases characterized by endothelial dysfunction.

Biochemical Pathways Involving L-homoarginine and NO Production

The influence of L-homoarginine on NO production is multifaceted, involving its own synthesis and degradation, its direct interaction with NOS, and its modulation of L-arginine metabolism.

Synthesis and Degradation of L-homoarginine

L-homoarginine is primarily synthesized from L-arginine and L-lysine by the enzyme L-arginine:glycine amidinotransferase (AGAT), the same enzyme that initiates creatine (B1669601) biosynthesis.[2] A recently identified catabolic pathway for L-homoarginine involves its transamination by alanine:glyoxylate aminotransferase 2 (AGXT2).

References

- 1. researchgate.net [researchgate.net]

- 2. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. himedialabs.com [himedialabs.com]

- 5. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Significance of L-Homoarginine (H-HoArg-OH): A Technical Guide for Researchers

An In-depth Examination of its Metabolism, Cardiovascular and Renal Roles, and Therapeutic Potential

Abstract

L-homoarginine (H-HoArg-OH) is a non-proteinogenic cationic amino acid structurally similar to L-arginine. Emerging evidence has identified low circulating levels of homoarginine as an independent risk factor for cardiovascular disease, renal disease progression, and overall mortality.[1][2][3][4] This technical guide provides a comprehensive overview of the physiological functions of homoarginine, its metabolic pathways, and its role as a biomarker and potential therapeutic agent. We delve into the intricate relationship between homoarginine and nitric oxide (NO) synthesis, its impact on endothelial function, and its involvement in immune modulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a critical resource for researchers, scientists, and professionals in drug development.

Introduction

L-homoarginine, a homolog of L-arginine with an additional methylene (B1212753) group in its carbon chain, has garnered significant attention in the scientific community.[5] Initially considered a minor, non-essential amino acid, a growing body of evidence now underscores its importance in human health and disease.[6] Numerous epidemiological studies have established a strong inverse correlation between plasma homoarginine concentrations and adverse outcomes in cardiovascular diseases (CVD), including heart failure, stroke, and atherosclerosis.[2][3][4][7] Furthermore, diminished homoarginine levels are associated with the progression of chronic kidney disease (CKD).[8] These findings have spurred research into the underlying mechanisms of homoarginine's physiological actions and its potential as a therapeutic target. This guide aims to consolidate the current understanding of homoarginine's role in the human body to facilitate further research and development in this promising area.

Metabolism of L-Homoarginine

L-homoarginine is synthesized endogenously, primarily in the kidneys and liver, and can also be obtained from dietary sources.[9] The main enzymatic pathway for its synthesis involves the transfer of an amidino group from L-arginine to L-lysine, a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT).[5][6] Genome-wide association studies have confirmed that single nucleotide polymorphisms in the AGAT gene are strongly associated with plasma homoarginine concentrations.[5][10]

Once synthesized, homoarginine can undergo several metabolic fates:

-

Nitric Oxide (NO) Synthesis: Homoarginine can serve as a substrate for nitric oxide synthase (NOS), albeit with a lower affinity than L-arginine, to produce NO and L-homocitrulline.[11]

-

Arginase Inhibition: Homoarginine can act as a competitive inhibitor of arginase, the enzyme that degrades L-arginine to ornithine and urea (B33335). By inhibiting arginase, homoarginine can indirectly increase the bioavailability of L-arginine for NO production.[9][12]

-

Degradation: The catabolism of homoarginine is not fully elucidated but is thought to involve pathways that lead to the formation of urea and lysine.

Physiological Functions and Clinical Significance

Cardiovascular System

A substantial body of evidence links low homoarginine levels to an increased risk of cardiovascular morbidity and mortality.[2][3][4][13]

-

Endothelial Function: Homoarginine is believed to enhance endothelial function primarily by increasing the bioavailability of NO.[2] NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium.

-

Atherosclerosis: In animal models of atherosclerosis, supplementation with homoarginine has been shown to reduce plaque formation.[14][15] This atheroprotective effect is partly attributed to the modulation of T-cell function, where homoarginine has been found to inhibit T-cell proliferation and migration by affecting the actin cytoskeleton.[14][16][17]

-

Heart Failure: Low homoarginine concentrations are strongly associated with the presence and severity of congestive heart failure and are a predictor of sudden cardiac death in this patient population.[3][4]

-

Stroke: Clinical studies have demonstrated that low plasma homoarginine is an independent predictor of poor short- and long-term outcomes, as well as increased mortality, following an ischemic stroke.[1][5][18][19]

Renal System

The kidneys are central to homoarginine metabolism, being a primary site of its synthesis.[9]

-

Chronic Kidney Disease (CKD): Plasma homoarginine levels decline with the progression of CKD.[8] Low homoarginine is an independent predictor of progression to end-stage renal disease and mortality in pre-dialysis CKD patients.[8]

Nervous System

The role of homoarginine in the nervous system is an emerging area of research. Animal studies suggest that homoarginine deficiency may exacerbate cerebral damage in experimental stroke, and supplementation can be neuroprotective.[5]

Quantitative Data Summary

The following tables summarize key quantitative data on plasma homoarginine concentrations in various populations and the pharmacokinetic parameters of oral L-homoarginine supplementation.

Table 1: Plasma L-Homoarginine Concentrations in Different Populations

| Population | Mean/Median Plasma L-Homoarginine (µmol/L) | Key Findings | Reference(s) |

| Healthy Volunteers | |||

| Young (mean age 35) | 2.87 ± 0.91 | Baseline for supplementation study. | [2] |

| Community-based (mean age 58.6) | 1.56 (median) | Lower levels associated with higher all-cause mortality. | [17] |

| Cardiovascular Disease | |||

| Coronary Angiography Patients | 2.6 ± 1.1 | Lowest quartile (<1.85 µmol/L) had >4-fold higher cardiovascular mortality. | [2] |

| Heart Failure (in Hemodialysis) | 1.2 ± 0.5 | Strong association between low levels and congestive heart failure. | [4] |

| Ischemic Stroke (long-term follow-up) | 1.07 (median) | Survivors had significantly higher levels than non-survivors (1.27 vs 0.96 µmol/L). | [1] |

| Ischemic Stroke (short-term follow-up) | 1.48 (median, with event) vs 1.93 (median, without event) | Lower levels in patients with adverse events within 30 days. | [1] |

| Chronic Kidney Disease | |||

| Mild to Moderate CKD (GFR >90 ml/min) | 2.90 ± 1.02 | Levels decrease with declining GFR. | [5] |

| Mild to Moderate CKD (GFR <30 ml/min) | 2.05 ± 0.78 | [5] | |

| Hemodialysis Patients | 1.2 ± 0.5 | Significantly lower than in patients with normal kidney function. | [2] |

Table 2: Pharmacokinetics of Oral L-Homoarginine Supplementation in Healthy Young Volunteers (125 mg once daily)

| Parameter | Single Dose | After 4 Weeks of Daily Dosing | Reference |

| Baseline Plasma Concentration (µmol/L) | 2.87 ± 0.91 | 2.87 ± 0.91 | [1][2] |

| Cmax (µmol/L) | 8.74 ± 4.46 | 17.3 ± 4.97 | [1][2] |

| Tmax (hours) | 1 | 1 | [1][2] |

| AUC0-24h (µmol·h/L) | 63.5 ± 28.8 | 225 ± 78.5 | [1][2] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in homoarginine research.

Quantification of L-Homoarginine in Plasma by HPLC-MS/MS

This method allows for the sensitive and specific measurement of homoarginine in biological samples.

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled d4-L-homoarginine).

-

Deproteinize the sample by adding 300 µL of methanol.

-

Vortex the mixture for 10 seconds and incubate at -20°C for 1 hour.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of 0.1% formic acid in water.[19]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

HPLC System: Agilent 1100 series or equivalent.[19]

-

Column: Supelcosil™ LC-Si, 3.3 cm × 4.6 mm i.d., 3 µm particle size.[19]

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 100 mM ammonium (B1175870) formate (B1220265) in water (pH 4.5).[19]

-

Flow Rate: 100 µL/min.[19]

-

Mass Spectrometer: Agilent LC-MSD SL quadrupole ion trap or equivalent.[19]

-

Ionization Mode: Electrospray ionization (ESI), positive mode.

-

Detection: Multiple reaction monitoring (MRM). The MS/MS transition for homoarginine is typically m/z 189.2 → 144.[19]

-

-

Quantification:

-

Generate a standard curve using known concentrations of L-homoarginine.

-

Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

In Vitro Arginase Activity Assay

This colorimetric assay measures arginase activity by quantifying the production of urea.

-

Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The urea produced is then measured colorimetrically.

-

Reagents:

-

Arginase Assay Buffer

-

Substrate: L-arginine

-

Reagents for colorimetric urea detection

-

L-homoarginine (as a potential inhibitor)

-

-

Procedure (based on commercial kits):

-

Prepare cell or tissue lysates in ice-cold Arginase Assay Buffer.

-

Centrifuge to remove debris and collect the supernatant.

-

In a 96-well plate, add the sample supernatant. For inhibitor studies, pre-incubate the sample with varying concentrations of L-homoarginine.

-

Initiate the reaction by adding the L-arginine substrate.

-

Incubate at 37°C for a specified time (e.g., 2 hours).

-

Stop the reaction and add the color development reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate arginase activity based on a urea standard curve.[9][20][21]

-

In Vitro Nitric Oxide Synthase (NOS) Activity Assay

This assay measures NOS activity by detecting the amount of NO produced.

-

Principle: NOS converts a substrate (L-arginine or L-homoarginine) to NO and a co-product (L-citrulline or L-homocitrulline). The NO produced is then measured, often after conversion to nitrite/nitrate, using the Griess reagent.[22][23]

-

Reagents:

-

NOS Assay Buffer

-

Substrate: L-arginine or L-homoarginine

-

NOS cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin)

-

Griess Reagents 1 and 2

-

-

Procedure (based on commercial kits):

-

Prepare cell or tissue homogenates in cold NOS Assay Buffer.

-

Centrifuge and collect the supernatant.

-

In a 96-well plate, prepare a reaction mixture containing the assay buffer, NOS cofactors, and the sample.

-

Initiate the reaction by adding the substrate (L-arginine or L-homoarginine).

-

Incubate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and add Griess Reagents 1 and 2.

-

Incubate for 10 minutes to allow for color development.

-

Measure the absorbance at 540 nm.

-

Calculate NOS activity based on a nitrate/nitrite standard curve.[22][23]

-

T-Cell Proliferation Assay (CFSE-based)

This assay is used to assess the effect of homoarginine on T-cell proliferation.

-

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, which can be quantified by flow cytometry.

-

Procedure:

-

Isolate peripheral blood mononuclear cells (PBMCs).

-

Label the cells with CFSE dye (e.g., 0.5 µM) by incubating for 10 minutes at 37°C.

-

Quench the labeling reaction with media containing fetal calf serum.

-

Wash the cells and resuspend them in culture medium.

-

Culture the CFSE-labeled cells in the presence or absence of a stimulus (e.g., anti-CD3 antibody) and with varying concentrations of L-homoarginine.

-

After a period of incubation (e.g., 4 days), harvest the cells and analyze by flow cytometry.

-

Quantify proliferation by measuring the decrease in CFSE fluorescence intensity.[24][25]

-

Signaling Pathways and Logical Relationships

The physiological effects of homoarginine are mediated through its interaction with several key signaling pathways, primarily the nitric oxide pathway.

Conclusion and Future Directions

L-homoarginine has emerged as a critical molecule in human physiology, with profound implications for cardiovascular and renal health. The consistent observation of low homoarginine levels in various pathological states highlights its potential as a valuable biomarker for risk stratification. The mechanisms underlying its protective effects, primarily through the enhancement of NO bioavailability and modulation of immune responses, are becoming clearer.

However, several key questions remain. While supplementation studies in animals have shown promise, and a phase 1 clinical trial in humans has demonstrated safety, the efficacy of homoarginine supplementation in improving clinical outcomes in patients with established disease is yet to be determined. The results of ongoing clinical trials, such as the NCT03692234 study in stroke patients, are eagerly awaited.[16] Future research should focus on:

-

Elucidating the full spectrum of homoarginine's metabolic and signaling pathways.

-

Conducting large-scale, randomized controlled trials to evaluate the therapeutic efficacy of L-homoarginine supplementation in various diseases.

-

Identifying the optimal dosage and target populations for homoarginine therapy.

-

Developing strategies to modulate endogenous homoarginine synthesis.

A deeper understanding of the physiological functions of this compound will undoubtedly pave the way for novel diagnostic and therapeutic strategies to combat cardiovascular, renal, and potentially other chronic diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Low homoarginine concentration is a novel risk factor for heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homoarginine, heart failure, and sudden cardiac death in haemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homoarginine levels are regulated by L-arginine:glycine amidinotransferase and affect stroke outcome: results from human and murine studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Association of Lower Plasma Homoarginine Concentrations with Greater Risk of All-Cause Mortality in the Community: The Framingham Offspring Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dnbm.univr.it [dnbm.univr.it]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. The Amino Acid Homoarginine Inhibits Atherogenesis by Modulating T-Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Low homoarginine/SDMA ratio is associated with poor short- and long-term outcome after stroke in two prospective studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. abcam.com [abcam.com]

- 24. mucosalimmunology.ch [mucosalimmunology.ch]

- 25. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of L-Homoarginine (H-HoArg-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological significance of L-Homoarginine (H-HoArg-OH), a naturally occurring, non-proteinogenic amino acid. Structurally similar to L-arginine, L-homoarginine is emerging as a molecule of significant interest in cardiovascular health and disease. This document details its metabolic pathways, its role as a substrate for nitric oxide synthase and an inhibitor of arginase, and its association with various physiological and pathophysiological states. Detailed experimental protocols for its synthesis, quantification, and biological activity assessment are provided, alongside tabulated quantitative data for key biochemical parameters. Visual representations of its metabolic pathways and experimental workflows are included to facilitate a deeper understanding of its biological context and analytical methodologies.

Introduction: From Obscurity to Clinical Relevance

L-Homoarginine (this compound) is a cationic α-amino acid, structurally distinguished from L-arginine by an additional methylene (B1212753) group in its carbon chain.[1] Initially identified as a natural product, its physiological importance was not widely recognized until recent epidemiological studies linked low plasma concentrations of L-homoarginine to adverse cardiovascular events, stroke, and all-cause mortality.[2][3][4] This has spurred significant research into its metabolism, biological functions, and potential therapeutic applications.

This guide aims to consolidate the current knowledge on the discovery and initial characterization of L-homoarginine, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties and Synthesis

L-homoarginine is a white crystalline powder, soluble in water, with a molecular formula of C₇H₁₆N₄O₂ and a molar mass of 188.231 g·mol⁻¹.[1]

Chemical Synthesis of L-Homoarginine Hydrochloride

A common laboratory-scale synthesis involves the guanidination of L-lysine. The following protocol is a representative method:

Objective: To synthesize L-Homoarginine hydrochloride from L-lysine hydrochloride.

Principle: The synthesis involves the protection of the α-amino group of L-lysine via copper complex formation, followed by guanidination of the ε-amino group with O-methylisourea sulfate. Subsequent removal of the copper and purification yields L-homoarginine hydrochloride.

Materials:

-

L-lysine hydrochloride

-

Basic copper carbonate (Cu₂(OH)₂CO₃)

-

O-methylisourea sulfate

-

Sodium hydroxide (B78521) (NaOH) solution (4 M)

-

Ammonium (B1175870) sulfide (B99878) solution (17%)

-

Hydrochloric acid (HCl) (3 M and concentrated)

-

Activated carbon

-

Anhydrous ethanol (B145695)

-

Tetrahydrofuran (B95107) (THF)

-

Deionized water

Procedure:

-

Copper Protection of L-lysine:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 10 g (0.055 mol) of L-lysine hydrochloride and 50 mL of water.

-

Add 10 g (0.045 mol) of basic copper carbonate.

-

Heat the mixture to 110°C with stirring and reflux for 1 hour.

-

Cool the reaction mixture and filter to remove excess basic copper carbonate, yielding a blue solution of the copper-lysine complex.

-

-

Guanidination:

-

Transfer the blue filtrate to another 250 mL three-necked flask.

-

Add 15 g (0.086 mol) of O-methylisourea sulfate.

-

Maintain the temperature at 28-32°C and add 13 mL of 4 M NaOH solution.

-

Stir the reaction mixture for 6 hours. A blue precipitate of copper-homoarginine will form.

-

Filter the precipitate and wash with cold water.

-

-

Copper Removal and Purification:

-

Suspend the copper-homoarginine precipitate in a 250 mL three-necked flask with water and heat until fully dissolved.

-

While stirring, add 8 mL (0.020 mol) of 17% ammonium sulfide solution and continue to stir for 1 hour. A black precipitate of copper sulfide (CuS) will form.

-

Filter to remove the CuS precipitate.

-

Adjust the pH of the filtrate to 2-3 with 3 M HCl.

-

-

Isolation of L-Homoarginine Hydrochloride:

-

Concentrate the solution by rotary evaporation.

-

Dissolve the residue in 70 mL of water and add 0.5 g of activated carbon.

-

Heat and filter the solution.

-

Adjust the pH of the filtrate to 3.5 with 3 M HCl.

-

Reduce the volume to approximately 10 mL by evaporation.

-

Add 300 mL of anhydrous ethanol and tetrahydrofuran to precipitate the product.

-

Collect the white solid of L-homoarginine hydrochloride by filtration and dry under vacuum.[4]

-

Metabolism and Biological Role

L-homoarginine is endogenously synthesized from L-arginine and L-lysine, primarily by the enzyme L-arginine:glycine amidinotransferase (AGAT).[3][4] Ornithine transcarbamylase can also contribute to its synthesis.[1] Its metabolism and physiological functions are intricately linked to the nitric oxide (NO) pathway.

Signaling Pathways

L-homoarginine plays a dual role in the L-arginine/NO pathway:

-

Substrate for Nitric Oxide Synthase (NOS): L-homoarginine can be used as a substrate by all three isoforms of NOS (eNOS, nNOS, and iNOS) to produce nitric oxide and L-homocitrulline. However, it is a less efficient substrate compared to L-arginine.[5][6]

-

Inhibitor of Arginase: L-homoarginine acts as a competitive inhibitor of arginase, the enzyme that hydrolyzes L-arginine to ornithine and urea (B33335). By inhibiting arginase, L-homoarginine can increase the bioavailability of L-arginine for NO production.[5][7]

Caption: Metabolic pathways of L-Homoarginine synthesis and its role in nitric oxide production.

Quantitative Data

The following tables summarize key quantitative parameters related to the biochemical activity and physiological concentrations of L-homoarginine.

Table 1: Kinetic Parameters of L-Homoarginine with Arginase and Nitric Oxide Synthase

| Enzyme | Parameter | Value | Species/Source | Reference |

| Arginase 1 | IC₅₀ | 8.14 ± 0.52 mM | Human (recombinant) | |

| Kᵢ | 6.1 ± 0.50 mM | Human (recombinant) | ||

| Arginase 2 | IC₅₀ | 2.52 ± 0.01 mM | Human (recombinant) | |

| Kᵢ | 1.73 ± 0.10 mM | Human (recombinant) | ||

| Nitric Oxide Synthase (NOS) | Kₘ (for L-arginine) | ~3-4 µM | Endothelial cells | [8] |

| Kₘ (for L-homoarginine) | 10-20 times higher than L-arginine | Murine | [5] | |

| Vₘₐₓ | Similar for L-arginine and L-homoarginine | Murine | [5] |

Table 2: Physiological Concentrations of L-Homoarginine in Humans

| Biological Matrix | Population | Concentration (µM) | Reference |

| Plasma | Healthy adults | 1.66 ± 0.73 | [9] |

| Plasma | Healthy young volunteers (baseline) | 2.87 ± 0.91 | [5] |

| Plasma | Survivors of cardiovascular events | 1.25 | [] |

| Plasma | Non-survivors of cardiovascular events | 0.89 | [] |

| Skeletal Muscle | Healthy and obese individuals | Higher than in adipose tissue | [1] |

| Adipose Tissue | Healthy and obese individuals | Lower than in skeletal muscle | [1] |

Experimental Protocols

Quantification of L-Homoarginine in Plasma by HPLC-MS/MS

Objective: To accurately measure the concentration of L-homoarginine in human plasma samples.

Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to separate L-homoarginine from other plasma components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification using a stable isotope-labeled internal standard.

Materials:

-

Human plasma samples collected in EDTA tubes

-

Formic acid

-

Ammonium formate (B1220265)

-

Stable isotope-labeled L-homoarginine (e.g., d₄-L-homoarginine) as an internal standard

-

HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of the internal standard (d₄-L-homoarginine).

-

Add 300 µL of cold methanol to precipitate proteins.

-

Vortex the mixture for 10 seconds.

-

Incubate at -20°C for 1 hour.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[11]

-

-

HPLC-MS/MS Analysis:

-

Inject an aliquot (e.g., 20 µL) of the prepared sample onto the HILIC column.

-

Perform isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).

-

The eluent is introduced into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode and monitor the specific precursor-to-product ion transitions for L-homoarginine and its internal standard in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known L-homoarginine concentrations with a fixed amount of the internal standard.

-

Calculate the concentration of L-homoarginine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[12][13]

-

Caption: Experimental workflow for the quantification of L-Homoarginine in plasma by HPLC-MS/MS.

In Vitro Arginase Inhibition Assay

Objective: To determine the inhibitory effect of L-homoarginine on arginase activity.

Principle: This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The concentration of urea is determined by its reaction with α-isonitrosopropiophenone, which forms a colored product.

Materials:

-

Recombinant human arginase-1 or arginase-2

-

L-arginine solution

-

Tris-HCl buffer (pH 7.4)

-

Manganese chloride (MnCl₂) solution

-

L-homoarginine solutions of various concentrations

-

Acidic solution (e.g., a mixture of H₂SO₄, H₃PO₄, and water)

-

α-isonitrosopropiophenone (in ethanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation:

-

Prepare a master mix containing Tris-HCl buffer and MnCl₂.

-

Add the arginase enzyme to the master mix.

-

Pre-incubate the enzyme solution for 10 minutes at 37°C to activate the enzyme.

-

-

Inhibition Reaction:

-

In a 96-well plate, add the activated arginase solution to wells containing various concentrations of L-homoarginine or a vehicle control.

-

Initiate the enzymatic reaction by adding a buffered L-arginine solution.

-

Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Urea Detection:

-

Add the α-isonitrosopropiophenone solution to each well.

-

Incubate the plate at 100°C for 45 minutes for color development.

-

Cool the plate to room temperature.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of urea.

-

Calculate the amount of urea produced in each well and determine the percent inhibition of arginase activity at each L-homoarginine concentration.

-

Conclusion and Future Perspectives

The discovery and initial characterization of L-homoarginine have unveiled a fascinating molecule with significant implications for human health, particularly in the context of cardiovascular disease. Its dual role in the nitric oxide pathway, acting as both a substrate for NOS and an inhibitor of arginase, positions it as a key regulator of vascular homeostasis. The inverse correlation between plasma L-homoarginine levels and cardiovascular risk underscores its potential as both a biomarker and a therapeutic target.

Further research is warranted to fully elucidate the molecular mechanisms underlying the protective effects of L-homoarginine. Clinical trials investigating the efficacy of L-homoarginine supplementation in at-risk populations are a logical next step. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and utilization of this promising endogenous amino acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homoarginine - Wikipedia [en.wikipedia.org]

- 8. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association of Lower Plasma Homoarginine Concentrations with Greater Risk of All-Cause Mortality in the Community: The Framingham Offspring Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

H-HoArg-OH (Nω-hydroxy-L-arginine) as an Inhibitor of Arginase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase is a binuclear manganese metalloenzyme that plays a critical role in the urea (B33335) cycle by catalyzing the hydrolysis of L-arginine into L-ornithine and urea.[1][2] Two distinct isoforms exist: Arginase I (ARG1), a cytosolic enzyme predominantly found in the liver, and Arginase II (ARG2), a mitochondrial enzyme expressed in various non-hepatic tissues like the kidneys.[3][4] Beyond its function in nitrogen disposal, arginase is a key regulator of L-arginine bioavailability. This is of particular importance due to the competition between arginase and Nitric Oxide Synthase (NOS) for their common substrate, L-arginine.[1][3]

Upregulation of arginase activity can deplete the L-arginine pool available for NOS, leading to reduced synthesis of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2][5] This competition forms the basis of the "arginine paradox" and implicates arginase in the pathophysiology of various diseases, including cardiovascular and immune disorders.[6] Consequently, the inhibition of arginase represents a promising therapeutic strategy.

Nω-hydroxy-L-arginine (H-HoArg-OH or NOHA) is an intermediate metabolite formed during the oxidation of L-arginine to NO and citrulline by NOS.[1][7] It has been identified as a potent, endogenous inhibitor of arginase activity.[1][6][8] This guide provides an in-depth technical overview of this compound's role as an arginase inhibitor, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive inhibitor of arginase. By binding to the active site of the enzyme, it prevents the substrate, L-arginine, from being hydrolyzed. This inhibition is a crucial feedback mechanism where the NOS pathway, when active, can suppress the competing arginase pathway to ensure a sufficient supply of L-arginine for sustained NO production.[6][7] The inhibition of arginase by this compound effectively increases the bioavailability of L-arginine for NOS, promoting vasodilation and other NO-mediated effects.

The interplay between NOS and arginase is a critical control point in cellular metabolism. Cytokines and other inflammatory stimuli can reciprocally regulate the expression and activity of inducible NOS (iNOS) and arginase, influencing the outcome of an immune response.[3] For instance, in macrophages, the production of this compound during high-output NO synthesis can markedly inhibit intracellular arginase, thereby ensuring arginine availability for its anti-microbial functions.[6][9][10]

Data Presentation: Inhibitory Potency

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[11] The Ki is a more absolute measure of binding affinity, independent of substrate concentration for competitive inhibitors.[12]

The table below summarizes the reported inhibitory activities of this compound (NOHA) and, for comparative purposes, L-Homoarginine against human arginase isoforms. Note that L-Homoarginine is a distinct compound sometimes investigated for arginase inhibition, but it is significantly less potent than this compound.

| Inhibitor | Target Isoform | IC50 | Ki / Kd | Assay Conditions / Source |

| This compound (NOHA) | Arginase-I | - | 10-12 µM | Cytokine-induced rat aortic endothelial cells.[6] |

| Arginase (general) | ≥ 15 µM | - | Rabbit/rat alveolar macrophages.[8] | |

| Arginase (general) | 230 ± 26 µM | - | Dose-dependent inhibition assay.[13] | |

| Human Arginase-1 (hARG1) | - | 3.6 µM (Kd) | pH 8.5, Surface Plasmon Resonance (SPR).[14] | |

| Human Arginase-2 (hARG2) | - | 1.6 µM | pH 7.5, radioactive assay.[14] | |

| L-Homoarginine | Human Arginase-1 (hARG1) | 8.14 ± 0.52 mM | 6.1 ± 0.50 mM | UPLC-MS assay in HEK293T cell lysates.[14][15] |

| Human Arginase-2 (hARG2) | 2.52 ± 0.01 mM | 1.73 ± 0.10 mM | UPLC-MS assay in HEK293T cell lysates.[14][15] |

Experimental Protocols

Arginase Activity Assay (Colorimetric)

This protocol is based on the colorimetric determination of urea, a product of the arginase reaction.[16][17]

A. Reagents and Buffers:

-

Lysis Buffer: 10 mM Tris-HCl (pH 7.4) with 0.4% (w/v) Triton X-100, 1 µM pepstatin A, and 1 µM leupeptin.[17][18]

-

Activation Buffer: 0.05 M Maleic acid, pH 7.0, containing 0.05 M MnCl2.

-

Substrate Buffer: 0.713 M L-arginine, pH 9.5.

-

Urea Reagent (Colorimetric): A mixture of Reagent A and Reagent B (e.g., from QuantiChrom™ Arginase Assay Kit) or a solution of 0.075% 2,3-Butanedione in buffered arsenic-sulfuric acid.[16][17]

-

Urea Standard: A solution of known urea concentration (e.g., 1 mM) for generating a standard curve.

B. Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells (approx. 1x10^6 cells in 100 µL) in ice-cold Lysis Buffer.[17][19] Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the enzyme source.[18]

-

Enzyme Activation: Mix 25 µL of the sample supernatant with 25 µL of Activation Buffer. Incubate at 37°C for 10-15 minutes to activate the arginase with manganese ions.

-

Reaction Initiation: Add 50 µL of pre-warmed (37°C) Substrate Buffer to the activated enzyme mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-120 minutes). The optimal time depends on the arginase activity in the sample.

-

Reaction Termination and Color Development: Stop the reaction by adding 200 µL of the Urea Reagent to each sample.[18][20] Incubate at room temperature (or boil for 12 minutes, depending on the reagent[16]) to allow for color development.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 430 nm or 490 nm) using a spectrophotometric multiwell plate reader.[16][18]

-

Calculation: Determine the urea concentration in the samples by comparing their absorbance to the urea standard curve. Arginase activity is typically expressed as units per liter (U/L) or micromoles of urea produced per minute per milligram of protein.

Determination of Inhibitor Potency (IC50)

This protocol determines the concentration of this compound required to inhibit 50% of arginase activity.

A. Procedure:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Follow the Arginase Activity Assay protocol as described above, with one modification:

-

Inhibitor Pre-incubation: Before adding the L-arginine substrate, add a fixed volume of the diluted inhibitor (or vehicle control, e.g., DMSO) to the activated enzyme. Pre-incubate for 10-15 minutes at 37°C.[21]

-

Initiate the reaction by adding the L-arginine substrate and proceed with the assay.

-

Data Analysis:

Determination of Inhibition Constant (Ki) and Mechanism

To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), the assay must be performed at several fixed concentrations of both the inhibitor and the substrate.

A. Procedure:

-

Select a range of this compound concentrations (e.g., spanning 0.1x to 10x the estimated IC50).

-

Select a range of L-arginine substrate concentrations (e.g., spanning 0.2x to 5x the known Km of arginase for L-arginine).

-

Perform the arginase activity assay for every combination of inhibitor and substrate concentration.

-

Data Analysis:

-

Michaelis-Menten & Lineweaver-Burk Plots: Plot the reaction velocity versus substrate concentration for each inhibitor concentration. A double reciprocal plot (Lineweaver-Burk) can help visualize the inhibition mechanism. For competitive inhibition, the lines will intersect on the y-axis.

-

Dixon Plot: Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) for each substrate concentration. The intersection of the lines allows for the determination of -Ki for competitive inhibitors.[22]

-

Cheng-Prusoff Equation: For competitive inhibitors, the Ki can be calculated from the IC50 value if the substrate concentration ([S]) and the Michaelis constant (Km) are known, using the formula: Ki = IC50 / (1 + [S]/Km) .[12]

-

Conclusion

This compound (NOHA) is a physiologically relevant and potent inhibitor of arginase. As an intermediate of the NOS pathway, its inhibitory action on arginase serves as a natural feedback mechanism to prioritize NO production by preserving the local L-arginine supply. This technical guide provides the foundational data, protocols, and pathway visualizations necessary for researchers to investigate the role of this compound in their experimental systems. Understanding the kinetics and mechanism of this inhibition is crucial for developing novel therapeutic strategies that target the arginase-NOS axis in cardiovascular, inflammatory, and infectious diseases.

References

- 1. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginase: a critical regulator of nitric oxide synthesis and vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of arginase by NG-hydroxy-L-arginine in alveolar macrophages: implications for the utilization of L-arginine for nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Inhibition of Arginase by N ω-Hydroxy-l-Arginine Controls the Growth of Leishmania Inside Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The inhibition of arginase by N(omega)-hydroxy-l-arginine controls the growth of Leishmania inside macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assaygenie.com [assaygenie.com]

- 20. resources.novusbio.com [resources.novusbio.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

The Crossroads of Cationic Amino Acids: An In-depth Technical Guide to the Enzymatic Pathways of L-Homoarginine

For Researchers, Scientists, and Drug Development Professionals

Introduction